Amylose - 9005-82-7

Amylose

Catalog Number: EVT-1212312
CAS Number: 9005-82-7
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []

Classification:

  • Low DP amylose: Short-chain amylose, often exhibiting higher solubility. []
  • High DP amylose: Long-chain amylose, typically associated with resistance to enzymatic hydrolysis. []
  • Modified amylose: Chemically modified amylose with altered properties, such as 6-amino-6-deoxyamylose. []

Role in Scientific Research:

  • Food science and technology: Due to its influence on starch properties, amylose is studied extensively for its impact on food texture, digestibility, and nutritional value. [, , ]
  • Biomaterial development: Amylose's film-forming ability and biocompatibility make it a promising candidate for biomaterial applications. []
  • Supramolecular chemistry: Amylose's helical structure enables the formation of inclusion complexes with various guest molecules, making it relevant in supramolecular chemistry research. [, ]
Synthesis Analysis

Amylose can be synthesized enzymatically using phosphorylase enzymes, primarily potato phosphorylase or muscle phosphorylase. [] The method involves the polymerization of glucose-1-phosphate (G-1-P) as a monomer. The molecular size of the synthesized amylose can be controlled precisely by adjusting the reaction conditions and enzyme concentrations. []

Vine-Twining Polymerization:

This method utilizes phosphorylase-catalyzed polymerization of G-1-P in the presence of a guest polymer, such as poly(tetrahydrofuran) (PTHF). [] The amylose chains grow by “twining” around the guest polymer, forming an inclusion complex. This method enables the production of amylose supramolecules with specific functionalities. []

Molecular Structure Analysis

Complexation:

  • Iodine: Forms a blue-colored complex with amylose, commonly used for starch identification and quantification. [, ]
  • Lipids: Amylose complexes with lipids, such as fatty acids and monoglycerides, are responsible for the formation of resistant starch type 5. [, , ]
  • Polymers: Amylose can complex with polymers like PTHF, resulting in the formation of supramolecular structures. [, ]

Hydrolysis:

Amylose is susceptible to hydrolysis by enzymes like α-amylase and β-amylase. [, , ] These enzymes cleave the α(1→4) glycosidic bonds, breaking down amylose into smaller glucose units or maltose. []

Oxidation:

Periodate oxidation can selectively cleave the C2-C3 bond of glucose units in amylose. [] This reaction is used to study the structure and properties of amylose and to modify its functionality. []

Physical and Chemical Properties Analysis

Solubility:

Amylose is less soluble in water compared to amylopectin due to its linear structure and tendency to form hydrogen bonds. [, ] Low DP amylose exhibits higher solubility. []

Gelatinization:

Amylose contributes to the gelatinization process of starch, in which starch granules swell and lose their crystalline structure upon heating in water. [, ]

Retrogradation:

Amylose readily undergoes retrogradation, a process in which amylose molecules reassociate after gelatinization, leading to the formation of crystalline structures. [, , ]

Viscosity:

Amylose solutions exhibit high viscosity due to the entanglement of the long linear chains. [, ] Intrinsic viscosity measurements can provide information about the molecular weight and conformation of amylose. [, ]

Analytical Techniques:

  • Differential scanning calorimetry (DSC): Used to study the thermal transitions of amylose, including gelatinization and melting of complexes. [, , , , ]
  • Viscosimetry: Measures the viscosity of amylose solutions, providing information about molecular weight and conformation. [, ]
  • Light scattering: Used to determine the size and shape of amylose molecules and complexes in solution. []
Applications

Food Industry:

  • Resistant Starch Formation: High-amylose starches are used to increase the resistant starch content of food products, promoting gut health and providing dietary fiber. [, , ]
  • Texture Modification: Amylose content influences the texture of various foods, including bread, noodles, and vermicelli. [, ]
  • Food Packaging: Amylose films have potential applications in food packaging due to their biodegradability and film-forming properties. []

Pharmaceutical Industry:

  • Drug Delivery: Amylose can be used to encapsulate and deliver drugs, potentially improving drug solubility and bioavailability. []

Properties

CAS Number

9005-82-7

Product Name

Amylose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

maltotriose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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